![molecular formula C13H9N5O3 B4142162 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine](/img/structure/B4142162.png)
5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine
Descripción general
Descripción
5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine, also known as NQO1 bioactivatable drug, is a promising molecule in the field of cancer research. It is a prodrug that is activated by NAD(P)H: quinone oxidoreductase 1 (NQO1) enzyme, which is overexpressed in various cancer cells. This activation mechanism makes it a selective and potent anticancer agent.
Mecanismo De Acción
The 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine enzyme reduces the nitro group of the prodrug to form a hydroxylamine intermediate, which undergoes a rearrangement to form a reactive quinone-imine species. The quinone-imine species can then react with cellular nucleophiles, such as thiols and amines, to form adducts that lead to cell death.
Biochemical and Physiological Effects:
The activation of 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine bioactivatable drug leads to the formation of reactive oxygen species (ROS) and DNA damage, which ultimately results in cell death. The drug has also been shown to inhibit the growth and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine bioactivatable drug is its selective activation mechanism, which makes it a potent and targeted anticancer agent. However, the activation of the drug is dependent on the expression level of 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine enzyme, which can vary among different cancer cells. This can limit the effectiveness of the drug in some cases.
Direcciones Futuras
Future research on 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine bioactivatable drug should focus on optimizing the synthesis method to improve the yield and purity of the final product. The development of more sensitive and specific assays for 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine enzyme activity can also improve the screening of potential candidates for targeted cancer therapy. Additionally, the combination of 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine bioactivatable drug with other anticancer agents can enhance its effectiveness and overcome drug resistance in cancer cells.
Aplicaciones Científicas De Investigación
5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine bioactivatable drug has shown promising results in preclinical studies for the treatment of various cancers, including lung, breast, and pancreatic cancer. It has also shown potential in overcoming drug resistance in cancer cells. The selective activation mechanism of 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine enzyme makes it a promising candidate for targeted cancer therapy.
Propiedades
IUPAC Name |
5-nitro-6-quinolin-8-yloxypyrimidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O3/c14-12-11(18(19)20)13(17-7-16-12)21-9-5-1-3-8-4-2-6-15-10(8)9/h1-7H,(H2,14,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVMNBOJHUXRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=NC=NC(=C3[N+](=O)[O-])N)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.